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Compound of Interest

Compound Name: Acid-PEG2-NHS ester

Cat. No.: B8114217 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Acid-PEG2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the surface

functionalization of nanoparticles. This reagent possesses a terminal carboxylic acid and an N-

hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer.[1]

The NHS ester facilitates the covalent conjugation to primary amines on the surface of

nanoparticles or pre-functionalized nanoparticles, forming stable amide bonds.[2][3][4] The

terminal carboxylic acid provides a versatile handle for subsequent modifications, such as the

attachment of targeting ligands, imaging agents, or therapeutic molecules. The PEG spacer

enhances the solubility and biocompatibility of the functionalized nanoparticles, reduces steric

hindrance, and minimizes non-specific protein binding, which can prolong circulation time in

vivo.[1]

These application notes provide an overview of the use of Acid-PEG2-NHS ester in
nanoparticle functionalization and detailed protocols for common applications.

Key Applications
Stealthing Nanoparticles: The PEG component of the linker creates a hydrophilic shield on

the nanoparticle surface, which reduces opsonization and clearance by the mononuclear

phagocyte system (MPS), thereby increasing their systemic circulation time.
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Active Targeting: The terminal carboxylic acid can be activated to conjugate targeting

moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) that

recognize specific receptors on target cells, enhancing the delivery of therapeutic or

diagnostic agents.

Drug Delivery: Acid-PEG2-NHS ester is instrumental in developing nanoparticle-based drug

delivery systems. It can be used to attach drugs directly to the nanoparticle surface or to link

a targeting ligand to a drug-loaded nanoparticle.

Diagnostic Probes: This linker is used in the synthesis of multifunctional imaging and

diagnostic probes by enabling the attachment of fluorescent dyes, contrast agents for MRI,

or other labeling molecules to nanoparticles.

Chemical Properties and Reaction Scheme
The NHS ester reacts with primary amines (-NH2) at a pH range of 7 to 9 to form a stable

amide bond, with an optimal pH between 8.3 and 8.5. The reaction involves the nucleophilic

attack of the primary amine on the NHS ester, leading to the release of NHS as a byproduct. It

is important to note that the NHS ester can undergo hydrolysis in aqueous solutions, a

competing reaction that increases with higher pH.

Below is a general workflow for the functionalization of amine-modified nanoparticles with Acid-
PEG2-NHS ester.
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Caption: General workflow for nanoparticle functionalization.
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Data Presentation
Successful functionalization of nanoparticles with Acid-PEG2-NHS ester and subsequent

molecules can be monitored by a variety of characterization techniques. The following tables

summarize expected changes in key parameters.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Parameter
Before
Functionalization

After Acid-PEG2-
NHS Ester
Conjugation

After Ligand
Attachment (to
COOH)

Hydrodynamic

Diameter (nm)

Varies by core

nanoparticle

Increase due to PEG

layer
Further increase

Polydispersity Index

(PDI)
Typically < 0.2 May slightly increase May slightly increase

Zeta Potential (mV)
Positive (for amine-

NPs)

Decrease, closer to

neutral

May become more

negative

Surface Chemistry
Presence of primary

amines

Presence of PEG and

terminal carboxylic

acid

Presence of

conjugated ligand

Table 2: Molar Ratios for Conjugation Reactions
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Reaction Step Reactants
Typical Molar
Excess

Reference

PEGylation

Acid-PEG2-NHS Ester

to Amine-

Nanoparticles

10 to 50-fold molar

excess of PEG linker

Ligand Attachment
EDC to COOH-PEG-

NP
~10-fold molar excess

Ligand Attachment
NHS to COOH-PEG-

NP
~10-fold molar excess

Ligand Attachment

Amine-containing

Ligand to Activated

NP

~5 to 20-fold molar

excess

Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Iron
Oxide Nanoparticles (IONPs)
This protocol describes the conjugation of Acid-PEG2-NHS ester to IONPs that have been

surface-modified to present primary amine groups.

Materials:

Amine-functionalized IONPs

Acid-PEG2-NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5, or 0.1 M phosphate-buffered

saline (PBS), pH 7.4.

Washing Buffer: Deionized water or PBS

Magnetic separator
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Procedure:

Prepare IONP Suspension: Disperse the amine-functionalized IONPs in the reaction buffer to

a final concentration of 1-5 mg/mL.

Prepare Linker Solution: Immediately before use, dissolve the Acid-PEG2-NHS ester in
anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is

moisture-sensitive and should be handled accordingly.

Conjugation Reaction: Add a 10 to 50-fold molar excess of the Acid-PEG2-NHS ester
solution to the IONP suspension.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours

at 4°C with gentle mixing.

Purification:

Collect the functionalized IONPs using a magnetic separator.

Remove the supernatant containing unreacted linker and byproducts.

Resuspend the nanoparticles in the washing buffer.

Repeat the washing step three times.

Final Product: Resuspend the purified COOH-PEG-IONPs in a suitable buffer for storage at

4°C or for immediate use in the next step.

Protocol 2: Conjugation of a Targeting Peptide to COOH-
PEG-IONPs
This protocol details the attachment of an amine-containing targeting peptide to the terminal

carboxylic acid of the PEGylated IONPs using EDC/NHS chemistry.

Materials:

COOH-PEG-IONPs (from Protocol 1)
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Amine-containing targeting peptide

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0.

Reaction Buffer: 0.1 M PBS, pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Magnetic separator or centrifugal filter units

Procedure:

Activate Carboxylic Acid Groups:

Resuspend the COOH-PEG-IONPs in the activation buffer.

Add a 10-fold molar excess of EDC and NHS (relative to the estimated number of surface

carboxyl groups).

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-

activated intermediate.

Conjugation to Peptide:

Immediately after activation, wash the nanoparticles with cold reaction buffer (PBS, pH

7.4) using a magnetic separator to remove excess EDC/NHS.

Resuspend the activated nanoparticles in fresh reaction buffer.

Add the amine-containing targeting peptide (5 to 20-fold molar excess).

Incubate for 2 hours at room temperature with gentle mixing.

Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration

of 10-50 mM and incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters.
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Purification: Purify the peptide-conjugated IONPs by magnetic separation or using centrifugal

filter units to remove unreacted peptide and quenching reagents. Wash the nanoparticles

three to four times with PBS.

Final Product: Resuspend the final functionalized nanoparticles in a suitable buffer for

storage and characterization.

Visualization of Targeting Mechanisms
The functionalization of nanoparticles with targeting ligands, enabled by linkers like Acid-
PEG2-NHS ester, facilitates active targeting to specific cells or tissues. This is in contrast to

the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and

Retention (EPR) effect, which is enhanced by PEGylation.
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Caption: Passive vs. Active nanoparticle targeting mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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